molecular formula C22H24ClN3O2S B2700118 N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351587-81-9

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2700118
CAS No.: 1351587-81-9
M. Wt: 429.96
InChI Key: PPYXESXOYBJNAV-UHFFFAOYSA-N
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Description

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthoyl group attached to a piperazine ring, which is further linked to a thiophene carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves a multi-step process:

    Formation of the Naphthoyl Piperazine Intermediate: The initial step involves the acylation of piperazine with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Linking the Intermediate to Thiophene Carboxamide: The naphthoyl piperazine intermediate is then reacted with 2-bromoethyl thiophene-3-carboxamide under basic conditions to form the desired compound. This step often requires a catalyst such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of naphthyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

Uniqueness

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is unique due to its combination of a naphthoyl group, piperazine ring, and thiophene carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c26-21(18-8-15-28-16-18)23-9-10-24-11-13-25(14-12-24)22(27)20-7-3-5-17-4-1-2-6-19(17)20;/h1-8,15-16H,9-14H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYXESXOYBJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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